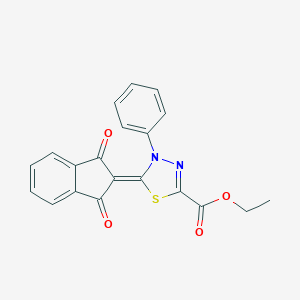![molecular formula C22H17N3OS2 B283137 1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283137.png)
1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a compound that belongs to the class of triazaspiro compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, catalysis, and material science. 4]non-2-en-8-one.
Scientific Research Applications
1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a catalyst in organic synthesis. In material science, it has been explored for its optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not yet fully understood. However, studies have shown that it exerts its biological activity by interacting with cellular targets, such as enzymes and receptors. It has been suggested that the compound may act as an inhibitor of enzymes involved in cancer cell proliferation and as a modulator of G protein-coupled receptors.
Biochemical and Physiological Effects:
Studies have shown that 1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit fungal and bacterial growth, and modulate the activity of enzymes and receptors. However, further studies are needed to fully understand the extent of its effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is its potential as a versatile compound with diverse applications in various fields of scientific research. However, its limitations include its low yield and the complexity of its synthesis method, which may hinder its use in large-scale experiments.
Future Directions
Several future directions for the study of 1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one can be identified. These include further investigation of its mechanism of action, optimization of its synthesis method to improve yield, and exploration of its potential as a catalyst in various organic reactions. Additionally, its potential as a therapeutic agent for cancer, fungal, and bacterial infections should be further studied. Furthermore, the compound's optical and electronic properties can be further explored for potential applications in material science.
Synthesis Methods
The synthesis of 1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of 1,2-dithiolane, 1,3-diphenyl-1,3-propanedione, and 2-aminopyridine in the presence of a catalyst. The reaction is carried out in a solvent, typically acetonitrile, under reflux conditions. The yield of the compound is typically around 50%.
properties
Molecular Formula |
C22H17N3OS2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2,4,9-triphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C22H17N3OS2/c26-20-16-27-22(24(20)18-12-6-2-7-13-18)25(19-14-8-3-9-15-19)23-21(28-22)17-10-4-1-5-11-17/h1-15H,16H2 |
InChI Key |
WBXAKEUTDDZUOK-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2(S1)N(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(=O)N(C2(S1)N(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283055.png)
![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283056.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283057.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283059.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)
![3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)

![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)